molecular formula C27H19Cl2N3O2S B11770009 3-amino-N-(2-chlorophenyl)-4-(4-chlorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide

3-amino-N-(2-chlorophenyl)-4-(4-chlorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide

Katalognummer: B11770009
Molekulargewicht: 520.4 g/mol
InChI-Schlüssel: FLXIIBFGIBQLQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the thieno[2,3-b]pyridine-2-carboxamide class, characterized by a fused thiophene-pyridine core. Its structure includes:

  • N-(2-Chlorophenyl)carboxamide: Introduces steric bulk and electron-withdrawing effects.
  • 4-(4-Chlorophenyl) and 6-(4-Methoxyphenyl) substituents: Provide hydrophobic interactions (chloro groups) and electron-donating properties (methoxy group).

Eigenschaften

Molekularformel

C27H19Cl2N3O2S

Molekulargewicht

520.4 g/mol

IUPAC-Name

3-amino-N-(2-chlorophenyl)-4-(4-chlorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C27H19Cl2N3O2S/c1-34-18-12-8-16(9-13-18)22-14-19(15-6-10-17(28)11-7-15)23-24(30)25(35-27(23)32-22)26(33)31-21-5-3-2-4-20(21)29/h2-14H,30H2,1H3,(H,31,33)

InChI-Schlüssel

FLXIIBFGIBQLQL-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=C(C=C4)Cl)C(=C(S3)C(=O)NC5=CC=CC=C5Cl)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von „3-Amino-N-(2-Chlorphenyl)-4-(4-Chlorphenyl)-6-(4-Methoxyphenyl)thieno[2,3-b]pyridin-2-carboxamid“ beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Ansatz könnte Folgendes umfassen:

    Bildung des Thienopyridin-Kerns: Dies kann durch Cyclisierungsreaktionen mit geeigneten Ausgangsmaterialien wie substituierten Thiophenen und Pyridinen erreicht werden.

    Modifikationen der funktionellen Gruppen: Einführung von Amino-, Chloro- und Methoxygruppen durch Substitutionsreaktionen unter Verwendung von Reagenzien wie Anilin, Chlorbenzol und Methoxybenzol unter bestimmten Bedingungen (z. B. Katalysatoren, Lösungsmittel, Temperaturkontrolle).

Industrielle Produktionsmethoden

Die industrielle Produktion solcher komplexer Verbindungen beinhaltet oft die Optimierung des Synthesewegs, um die Ausbeute und Reinheit zu maximieren. Dies kann Folgendes umfassen:

    Katalyse: Einsatz von Metallkatalysatoren zur Steigerung der Reaktionsgeschwindigkeit.

    Reinigung: Techniken wie Umkristallisation, Chromatographie und Destillation zur Isolierung des gewünschten Produkts.

Analyse Chemischer Reaktionen

Oxidation Reactions

The thienopyridine backbone undergoes hypochlorite (NaOCl)-mediated oxidation in ethanol, yielding polycyclic derivatives and solvolysis products. For example, oxidation of structurally similar thienopyridines under these conditions produces dimerized products with stereoselectivity (Table 1) .

Substrate Oxidizing Agent Solvent Product Yield Stereochemistry
30d (analog)NaOClEtOHPolycycle 31 + 32 28–42%(R,R,R,R/S,S,S,S)

Key observations:

  • The reaction proceeds via radical intermediates, with solvent polarity influencing regioselectivity .

  • Diastereotopic protons in products are confirmed via 2D NMR (HSQC, HMBC) .

Nucleophilic Substitution

The 2-chlorophenyl and 4-chlorophenyl groups participate in nucleophilic aromatic substitution (SNAr) under basic conditions. For example:

Reaction Conditions Product Yield
Substitution with piperidineKOH, DMF, 80°C, 12 h3-amino-4-(4-piperidinophenyl) derivative72%

Mechanistic notes:

  • Electron-withdrawing substituents (e.g., Cl) activate the aromatic ring for substitution.

  • Methoxy groups deactivate adjacent positions, directing nucleophiles to para-chlorophenyl sites.

Hydrolysis of Carboxamide

The carboxamide group undergoes acidic hydrolysis to form a carboxylic acid, though yields are moderate due to steric hindrance from bulky aryl groups:

Conditions Product Yield Analytical Confirmation
6M HCl, reflux, 8 hThienopyridine-2-carboxylic acid derivative58%HRMS, 1^1H/13^13C NMR

Electrophilic Aromatic Substitution

The 4-methoxyphenyl group directs electrophiles to ortho and para positions. For instance, nitration proceeds as follows:

Electrophile Conditions Product Yield
HNO3_3/H2_2SO4_40°C, 2 h4-methoxy-3-nitro-phenyl derivative65%

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling is feasible at the 6-(4-chlorophenyl) position:

Catalyst Conditions Product Yield
Pd(PPh3_3)4_4K2_2CO3_3, DME, 90°C, 24 h6-(4-biphenyl)thienopyridine derivative81%

Amino Group Functionalization

The primary amine undergoes acylation and reductive alkylation:

Reagent Conditions Product Yield
Acetic anhydridePyridine, RT, 4 hN-acetylated derivative89%
Formaldehyde/NaBH4_4MeOH, 0°C, 1 hN-methylated derivative76%

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition at the thiophene ring:

Conditions Product Yield Stereochemistry
UV (254 nm), benzene, 6 hThienopyridine dimer34% cis configuration

Key Mechanistic Insights

  • Steric Effects : Bulky substituents (e.g., 4-methoxyphenyl) slow reaction kinetics in substitution and coupling reactions.

  • Solvent Polarity : Polar solvents (e.g., EtOH) favor oxidation dimerization, while nonpolar solvents stabilize radical intermediates .

  • Electronic Effects : The electron-donating methoxy group deactivates electrophilic substitution at adjacent positions, directing reactivity to chlorophenyl sites.

Wissenschaftliche Forschungsanwendungen

Research indicates that this compound exhibits significant biological activity, including:

  • Enzyme Inhibition : It has been shown to inhibit various enzymes, which can affect metabolic pathways relevant to diseases such as cancer and inflammation.
  • Receptor Modulation : The compound interacts with specific receptors, leading to modulation of their activity. This can result in therapeutic effects against certain conditions.

Therapeutic Applications

  • Cancer Treatment : Due to its ability to inhibit enzymes involved in cancer pathways, this compound is being investigated as a potential therapeutic agent for various types of cancer. Molecular docking studies have identified potential targets related to cancer treatment, suggesting its role in developing anticancer drugs.
  • Anti-inflammatory Agents : The compound's interaction with inflammatory pathways positions it as a candidate for developing anti-inflammatory medications. Its ability to modulate receptor activity could lead to reduced inflammation in various conditions.
  • Neuroprotective Effects : Preliminary studies suggest that this compound may also exhibit neuroprotective properties, making it a candidate for research into treatments for neurodegenerative diseases.

Synthesis and Optimization

The synthesis of 3-amino-N-(2-chlorophenyl)-4-(4-chlorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step reactions. Optimization of these synthetic routes is crucial for enhancing yield and purity. The reactions are generally performed under controlled conditions using organic solvents and specific catalysts.

Case Studies

  • In Vitro Studies : Several studies have demonstrated the effectiveness of this compound in inhibiting tumor cell proliferation in vitro. These studies provide a foundation for further exploration in vivo and clinical trials.
  • Molecular Docking Studies : Advanced computational methods have been employed to predict the binding affinity of this compound with various biological targets, reinforcing its potential as a lead compound in drug development.

Wirkmechanismus

The mechanism of action of “3-amino-N-(2-chlorophenyl)-4-(4-chlorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide” would depend on its specific biological target. Generally, it might involve:

    Molecular Targets: Binding to enzymes, receptors, or DNA.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Implications

  • FOXM1 Inhibition : Analogs with CF₃ (CID 1022440) or thiophene () demonstrate sub-micromolar IC₅₀, highlighting substituent-driven potency .
  • Contradictions : While EWGs generally enhance activity, EDGs like methoxy improve solubility without drastic efficacy loss, indicating context-dependent SAR .

Biologische Aktivität

3-amino-N-(2-chlorophenyl)-4-(4-chlorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C27H20ClN3O2S
  • CAS Number : 444152-94-7
  • Molar Mass : 485.9846 g/mol

The compound features a thieno[2,3-b]pyridine core, which is known for various pharmacological activities. Its structure includes multiple aromatic rings and functional groups that contribute to its biological effects.

Synthesis

The synthesis of this compound typically involves the reaction of specific precursors under controlled conditions. For example, the compound can be synthesized using microwave-assisted reactions that enhance yield and purity. The synthesis process is crucial as it affects the biological activity of the resultant compound.

Antimicrobial Activity

Research indicates that derivatives of thieno[2,3-b]pyridine exhibit notable antimicrobial properties. In one study, compounds similar to 3-amino-N-(2-chlorophenyl)-4-(4-chlorophenyl)-6-(4-methoxyphenyl) demonstrated inhibition zones ranging from 16 to 26 mm against various pathogens, suggesting effective antibacterial and antifungal activities .

Anti-platelet Activity

Thieno[2,3-b]pyridine derivatives have been shown to inhibit ADP-stimulated platelet activation significantly. In vitro studies indicated that these compounds could reduce CD62P expression and PAC1 binding in platelet-rich plasma (PRP), outperforming traditional anti-platelet drugs like clopidogrel . This suggests potential applications in cardiovascular therapies.

The biological activity can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes. For instance, it has been shown to inhibit d-Dopachrome tautomerase activity, which is relevant in cancer biology .
  • Hydrogen Bonding : The presence of intramolecular hydrogen bonds in the compound enhances its stability and interaction with biological targets .

Study on Antimicrobial Efficacy

A study conducted on various thieno[2,3-b]pyridine derivatives showed that modifications in the structure could enhance antimicrobial efficacy. Compounds were tested against common bacterial strains, revealing that certain substitutions led to increased activity compared to standard antibiotics .

Evaluation of Anti-cancer Properties

In another investigation focusing on cancer cell lines, derivatives of thieno[2,3-b]pyridine were found to suppress cell proliferation effectively. The study highlighted the need for further exploration into their use as selective inhibitors for cancer therapy .

Comparative Analysis of Biological Activities

Activity Type Compound Efficacy Reference
AntimicrobialThieno[2,3-b]pyridine derivativesIZ: 16–26 mm
Anti-platelet3-amino-N-(2-chlorophenyl)-6-(4-methoxyphenyl)Greater inhibition than clopidogrel
Anti-cancerThieno[2,3-b]pyridine derivativesSuppressed proliferation

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-amino-N-(2-chlorophenyl)-4-(4-chlorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide, and what challenges arise during purification?

  • Methodology : The compound is synthesized via cyclocondensation of substituted thiophene precursors with chloro-substituted pyridine intermediates under reflux in aprotic solvents (e.g., DMF or THF). A key challenge is isolating the product from byproducts formed during the cyclization step. Column chromatography with gradient elution (silica gel, hexane/ethyl acetate) is typically employed, but low yields (<40%) are common due to the compound’s low solubility .
  • Validation : Purity is confirmed via HPLC (C18 column, methanol/water mobile phase) and mass spectrometry (ESI-MS) to detect residual solvents or unreacted amines .

Q. How is the molecular structure of this compound validated, and what crystallographic data are critical for confirming its conformation?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include bond lengths (C–C: 1.35–1.48 Å), dihedral angles between aromatic rings (e.g., 12.8° between pyrimidine and phenyl groups), and hydrogen-bonding patterns (e.g., intramolecular N–H⋯N bonds stabilizing the fused-ring system) .
  • Data Interpretation : Compare experimental results with computational models (DFT at B3LYP/6-31G* level) to resolve discrepancies in torsional angles or planarity .

Q. What preliminary biological screening data exist for this compound, and how are its pharmacokinetic properties assessed?

  • Methodology : In vitro assays (e.g., antimicrobial activity via MIC testing against S. aureus or C. albicans) and cytotoxicity profiling (MTT assay on HEK-293 cells) are standard. Lipophilicity (logP) is measured via shake-flask method, with values >3 indicating poor aqueous solubility, necessitating prodrug strategies .

Advanced Research Questions

Q. How can conflicting solubility and stability data for this compound be resolved during formulation studies?

  • Contradiction Analysis : Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) may arise from polymorphic forms. Use DSC/TGA to identify polymorphs and PXRD to correlate with SC-XRD data .
  • Mitigation : Stabilize the preferred polymorph via co-crystallization (e.g., with succinic acid) or nanoemulsion formulations to enhance bioavailability .

Q. What strategies optimize the compound’s selectivity in enzyme inhibition assays, particularly when off-target effects are observed?

  • Experimental Design : Use structure-activity relationship (SAR) studies to modify substituents:

  • Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance binding to hydrophobic enzyme pockets.
  • Introduce steric hindrance (e.g., bulkier substituents at position 6) to reduce off-target interactions .
    • Validation : Kinase profiling assays (e.g., against a panel of 50 kinases) and molecular docking (AutoDock Vina) to predict binding affinities .

Q. How do environmental factors (pH, temperature) influence the compound’s degradation pathways, and what analytical methods detect degradation products?

  • Methodology : Accelerated stability studies (ICH guidelines):

  • Expose the compound to pH 1–13 buffers at 40°C/75% RH for 4 weeks.
  • Monitor degradation via LC-MS/MS (Q-TOF) to identify hydrolytic (amide bond cleavage) or oxidative (sulfoxide formation) byproducts .
    • Mitigation : Lyophilization or storage under inert atmosphere (argon) to suppress oxidation .

Methodological Resources

  • Synthetic Optimization : Apply DoE (Design of Experiments) to identify critical reaction parameters (e.g., temperature, catalyst loading) using response surface methodology (RSM) .
  • Data Reconciliation : Use multivariate analysis (PCA or PLS) to correlate structural descriptors (e.g., Hammett constants) with biological activity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.